molecular formula C16H16F3N3O2S B11834660 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B11834660
M. Wt: 371.4 g/mol
InChI Key: MDCVREHMKADYBJ-UHFFFAOYSA-N
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Description

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chemical compound known for its significant pharmacological properties It is structurally related to lansoprazole, a well-known proton pump inhibitor used in the treatment of gastric acid-related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions.

    Sulfinylation: The pyridine intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride. This step introduces the sulfinyl group into the molecule.

    Cyclization: The sulfinylated intermediate undergoes cyclization to form the benzimidazole ring. This step typically requires the use of a cyclizing agent and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a proton pump inhibitor, similar to lansoprazole, and its effects on gastric acid secretion.

    Pharmaceutical Research: It is used in the development of new drugs targeting gastric acid-related disorders and other conditions.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole involves the inhibition of the proton pump (H+/K+ ATPase) in the gastric parietal cells. By binding to the enzyme’s active site, the compound prevents the final step of gastric acid production, leading to reduced acid secretion. This mechanism is similar to that of lansoprazole and other proton pump inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A widely used proton pump inhibitor with a similar structure and mechanism of action.

    Omeprazole: Another proton pump inhibitor with comparable pharmacological properties.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is unique due to its specific trifluoroethoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. This unique substitution can affect the compound’s stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C16H16F3N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H16F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7,14,20H,8-9H2,1H3,(H,21,22)

InChI Key

MDCVREHMKADYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1OCC(F)(F)F)CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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